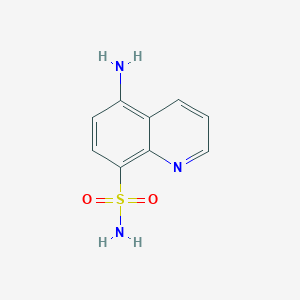

5-Aminoquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-aminoquinoline-8-sulfonamide |

InChI |

InChI=1S/C9H9N3O2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H,10H2,(H2,11,13,14) |

InChI Key |

SDXGHVIMMDRBLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)N |

Origin of Product |

United States |

Derivative Synthesis and Advanced Chemical Research Applications

Sulfonamide Modification and Diversification

The sulfonamide functional group is a primary site for chemical modification, allowing for the introduction of a wide range of substituents to modulate the compound's properties.

The synthesis of N-substituted quinolin-8-ylsulfonamides is a common strategy to create libraries of diverse compounds. A general and efficient method involves the reaction of an aminoquinoline with various alkyl or aryl sulfonyl chlorides. nih.govorganic-chemistry.org This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature or cooled in an ice bath. nih.gov The amino component, such as those derived from the nucleophilic substitution on a 4-chloro-7-substituted-quinoline with linkers like piperazine (B1678402) or 1,3-diaminopropane, undergoes sulfonation to furnish the desired sulfonamide analogs in good yields. nih.gov

Another approach involves the intermolecular amidation of quinoline (B57606) N-oxides with sulfonamides in the presence of reagents like phenyliodine diacetate (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃), which yields N-(quinolin-2-yl)sulfonamides. organic-chemistry.org These methods provide a robust platform for generating a variety of sulfonamide derivatives for further investigation.

| Starting Material | Reagent | Product Class | Reference |

| 4-(7-Chloroquinolin-4-yl)piperazin-1-amine | Methyl sulfonyl chloride | N-((4-(7-Chloroquinolin-4-yl)piperazin-1-yl))methanesulfonamide | nih.gov |

| 4-(7-Chloroquinolin-4-yl)piperazin-1-amine | Tosyl chloride | N-((4-(7-Chloroquinolin-4-yl)piperazin-1-yl))-4-methylbenzenesulfonamide | nih.gov |

| N1-(7-(Trifluoromethyl)quinolin-4-yl)propane-1,3-diamine | Biphenyl-4-sulfonyl chloride | N-(3-((7-(Trifluoromethyl)quinolin-4-yl)amino)propyl)biphenyl-4-sulfonamide | nih.gov |

| Quinoline N-oxide | Sulfonamide / PhI(OAc)₂ / PPh₃ | N-(Quinolin-2-yl)sulfonamide | organic-chemistry.org |

The introduction of aryl and alkyl groups onto the quinoline-sulfonamide scaffold is a key diversification tactic. These moieties can be appended to various positions, including the sulfonamide nitrogen or directly onto the quinoline ring system, to influence the molecule's steric and electronic properties.

The reaction of aminoquinoline precursors with a range of alkyl and aryl sulfonyl chlorides is a direct method for introducing these groups onto the sulfonamide nitrogen. nih.gov For instance, reacting a piperazine-linked aminoquinoline with tosyl chloride or biphenyl (B1667301) sulfonyl chloride results in the corresponding N-aryl sulfonamides. nih.gov The choice of the sulfonyl chloride determines the nature of the moiety introduced.

Furthermore, alkyl and aryl groups can be attached to other parts of the scaffold. One synthetic route involves the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with various alkyl and benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) to yield 8-substituted derivatives. nih.gov This "tail approach" allows for the systematic extension of the molecule with different lipophilic or functionalized groups. nih.gov

| Parent Compound | Reagent | Moiety Introduced | Resulting Compound Class | Reference |

| 4-(7-Chloroquinolin-4-yl)piperazin-1-amine | Tosyl chloride | Tosyl (Aryl) | N-Aryl Sulfonamide | nih.gov |

| 4-(7-Chloroquinolin-4-yl)piperazin-1-amine | Methyl sulfonyl chloride | Methyl (Alkyl) | N-Alkyl Sulfonamide | nih.gov |

| 8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Benzyl bromide / K₂CO₃ | Benzyl (Arylalkyl) | 8-(Benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | nih.gov |

| 8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | 4-Fluorobenzyl chloride / K₂CO₃ | 4-Fluorobenzyl (Arylalkyl) | 8-((4-Fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | nih.gov |

Hybrid Molecular Architectures

Molecular hybridization involves combining two or more pharmacologically active scaffolds into a single molecule. This strategy aims to create novel chemical entities with potentially enhanced or multi-target activity. The quinoline-sulfonamide core is an excellent platform for developing such hybrids.

The synthesis of molecules incorporating both quinoline and imidazole (B134444) rings has led to the development of compounds with significant research interest. A green, efficient method for creating these hybrids utilizes ultrasound irradiation. researchgate.net The synthetic pathway generally involves two main steps: the N-alkylation of an imidazole ring followed by a Huisgen [3+2] dipolar cycloaddition reaction. researchgate.net This approach offers considerable advantages in terms of reduced reaction times and energy consumption compared to conventional heating methods. researchgate.net The synthesis can result in a variety of related structures, including dihydro-benzopyrrolo imidazolo quinolines and their aromatized counterparts. researchgate.net

The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common method for synthesizing quinoline-1,2,3-triazole hybrids. future-science.commdpi.comdntb.gov.ua This reaction involves the coupling of a quinoline derivative bearing an azide (B81097) group with a sulfonamide derivative containing a terminal alkyne, or vice versa. future-science.commdpi.com

For example, a general procedure involves stirring a mixture of a sulfonamide-based alkyne and an azido-quinoline in a solvent system like t-BuOH and water, with sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as catalysts. future-science.com This versatile reaction allows for the covalent linkage of quinoline and sulfonamide moieties through a stable triazole ring, generating a wide array of hybrid molecules for biological evaluation. future-science.commdpi.com

| Quinoline Component | Alkyne/Azide Partner | Reaction Type | Resulting Hybrid | Reference |

| 4-Azido-7-chloroquinoline | Sulfonamide-based alkyne | CuAAC | Sulfonamide-quinoline- future-science.commdpi.comCurrent time information in Bangalore, IN.-triazole hybrid | future-science.com |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamide | CuAAC | Sulfonamide-tethered future-science.commdpi.comCurrent time information in Bangalore, IN.-triazole-quinoline hybrid | future-science.com |

| Acetylene derivatives of 8-methoxyquinoline-5-sulfonamide | Organic azides | CuAAC | 1,2,3-Triazole 8-methoxyquinoline (B1362559) derivative | mdpi.com |

| 8-N-Methyl-N-(prop-2-yn-1-yl)quinolinesulfonamide | 4-Azido-7-chloroquinoline | CuAAC | 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide | mdpi.com |

Acyl thioureas are another class of compounds that have been hybridized with the quinoline scaffold to explore new chemical space. tandfonline.comresearchgate.net Thiourea (B124793) derivatives are known to be versatile intermediates for synthesizing various heterocyclic compounds. mdpi.com

The synthesis of quinoline-based acyl thiourea derivatives can be achieved through multiple routes. One common method involves the reaction of quinoline hydrazides with various isothiocyanate derivatives to yield the corresponding N,N-disubstituted thioureas. researchgate.net These compounds can then be used as precursors for further cyclization reactions to create more complex heterocyclic systems, such as thiazolidinones. researchgate.net This modular approach allows for the generation of a library of quinoline-acyl thiourea hybrids with diverse substitutions on the aryl ring, which has been shown to significantly influence their biological activity profiles. tandfonline.com

Multi-Position Ring-Substituted Derivatives

The synthesis of multi-position ring-substituted derivatives of the quinoline framework, particularly those incorporating a sulfonamide moiety, has led to the creation of complex heterocyclic systems. A notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives.

One approach begins with 4-(2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide as a starting material. rsc.org Refluxing this compound in formic acid yields a tricyclic fused pyrimido[4,5-b]quinoline derivative, specifically 4-(5-(4-fluorophenyl)-8,8-dimethyl-4,6-dioxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-10(5H)-yl)benzenesulfonamide. rsc.org This transformation demonstrates the feasibility of constructing elaborate fused ring systems onto a quinoline core that already bears a sulfonamide group.

The broader field of quinoline chemistry showcases numerous methods for creating such fused systems. These include multicomponent reactions, often assisted by microwave or ultrasound, to produce pyrimido[4,5-b]quinolindiones. nih.govresearchgate.net These reactions can involve starting materials like aminopyrimidinones, dimedone, and various aromatic aldehydes. nih.gov The resulting tricyclic structures are of significant interest due to their potential biological activities. rsc.org

Furthermore, the direct functionalization of the 8-aminoquinoline (B160924) core at various positions is a well-established strategy. For instance, C5-selective halogenation of 8-aminoquinoline derivatives can be achieved using reagents like N-halosuccinimides. researchgate.net This allows for the introduction of substituents at specific sites on the quinoline ring, which can then be used for further synthetic elaborations or to modulate the properties of the final molecule.

Metal Coordination Complexes and Ligand Design

The 8-aminoquinoline sulfonamide scaffold is an excellent ligand for coordinating with various metal ions, owing to the presence of multiple nitrogen and oxygen donor atoms. This has led to the development of a wide range of metal complexes with interesting structural features and potential applications.

Synthesis of Nickel(II) Complexes with N-Quinolin-8-ylsulfonamides

Nickel(II) complexes featuring ligands derived from 8-aminoquinoline have been synthesized and characterized. For instance, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives were used to form nickel complexes. nih.gov These ligands, upon reaction with Ni(Ac)₂·4H₂O, form their corresponding nickel complexes. nih.gov Another study describes the synthesis of nickel(II) complexes with N,P ligands, such as chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II), which exhibit a square planar configuration. beilstein-journals.org

A new sulfonamide, 8-quinolinesulfonamide (Hsa), was prepared and used as a chelating agent for several metal(II) ions, including nickel(II). researchgate.net The resulting M(II) sulfonamidato complexes were characterized spectroscopically. researchgate.net The synthesis of octahedral nickel(II) complexes with unsymmetrical Schiff base ligands derived from substituted benzohydrazide (B10538) and nitrogenous bases has also been reported. mdpi.com These synthetic methods typically involve straightforward reactions in high yields. mdpi.com

| Ligand Type | Nickel Complex | Synthetic Method | Reference |

| N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives | [Ni(ligand)] | Reaction with Ni(Ac)₂·4H₂O | nih.gov |

| 8-(diphenylphosphino)quinoline | chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) | Reaction with trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) | beilstein-journals.org |

| 8-quinolinesulfonamide | [Ni(sa)₂(NH₃)] | Reaction of the ligand with a Ni(II) salt | researchgate.net |

| Unsymmetrical Schiff base | [Ni(A)(B)] (A=Schiff base, B=nitrogenous base) | Reaction of Ni(II) salt with ligands in a 1:1 molar ratio | mdpi.com |

Zinc(II) and Copper(II) Complexes with 8-Aminoquinoline Sulfonamide Ligands

The coordination chemistry of 8-aminoquinoline sulfonamides with zinc(II) and copper(II) is well-documented. Sulfonamides prepared from the reaction of 8-aminoquinoline with arylsulfonyl chlorides serve as effective ligands for the synthesis of coordination compounds with Cu(II) and Zn(II), typically with a ML₂ composition. researchgate.netresearchgate.net

X-ray diffraction studies of these complexes reveal important structural details. For example, complexes such as [Cu(qnbsa)₂], [Cu(qibsa)₂], and [Zn(qibsa)₂] exhibit a distorted tetrahedral geometry around the metal center. researchgate.netresearchgate.net In these structures, the sulfonamide ligand acts as a bidentate chelator, coordinating through the nitrogen atoms of the sulfonamidate and the quinoline ring. researchgate.netresearchgate.net In some cases, such as with [Zn(qnbsa)₂], a water molecule from the solvent can co-crystallize, leading to a five-coordinated zinc ion with a trigonal bipyramid geometry. researchgate.netresearchgate.net

The synthesis of these complexes is generally straightforward. researchgate.net It often involves the acylation of an aminoquinoline followed by complexation with a metal salt, such as copper(II) acetate (B1210297) or zinc chloride, in a suitable solvent like methanol. nih.govresearchgate.net

| Metal Ion | Ligand | Complex Stoichiometry | Coordination Geometry | Reference |

| Cu(II) | N-quinolin-8-yl-4-nitrobenzenesulfonamide (qnbsa) | ML₂ | Distorted tetrahedral | researchgate.netresearchgate.net |

| Cu(II) | N-quinolin-8-yl-2,4,6-triisopropylbenzenesulfonamide (qibsa) | ML₂ | Distorted tetrahedral | researchgate.netresearchgate.net |

| Zn(II) | N-quinolin-8-yl-2,4,6-triisopropylbenzenesulfonamide (qibsa) | ML₂ | Distorted tetrahedral | researchgate.netresearchgate.net |

| Zn(II) | N-quinolin-8-yl-4-nitrobenzenesulfonamide (qnbsa) | ML₂ | Trigonal bipyramid (with H₂O) | researchgate.netresearchgate.net |

Platinum(II) Complexes Incorporating 8-Aminoquinoline Derivatives

8-Aminoquinoline and its derivatives are also valuable ligands for the synthesis of platinum(II) complexes. nih.govresearchgate.net These heterocyclic compounds are of interest in coordination chemistry due to their metal-binding capabilities. nih.gov A series of monofunctional platinum(II) complexes have been prepared using 8-aminoquinoline and its chiral 5,6,7,8-tetrahydro-derivatives as chelating ligands. nih.gov

The synthesis of these platinum compounds typically starts from K₂PtCl₄. nih.gov In one synthetic route, the reaction of K₂PtCl₄ with 8-aminoquinoline in water under reflux, followed by reaction with an alkyl-imidazole in DMF, yields the desired monofunctional platinum complexes. nih.gov These complexes have been thoroughly characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ¹⁹⁵Pt-NMR, as well as elemental analysis and ESI-MS. nih.gov In some instances, 2D-NMR experiments like NOESY have been used to confirm the conformation of the complexes. nih.gov A cationic Pt(II) complex bearing 8-aminoquinoline as a chelating ligand, referred to as Pt-8AQ, has also been synthesized and studied. rsc.org

| Ligand | Platinum Complex Type | Characterization Methods | Reference |

| 8-aminoquinoline | Monofunctional Pt(II) complex | NMR, ESI-MS, Elemental Analysis | nih.gov |

| 5,6,7,8-tetrahydro-8-aminoquinoline | Chiral monofunctional Pt(II) complex | NMR, ESI-MS, Elemental Analysis | nih.gov |

| 8-aminoquinoline | Cationic Pt(II) complex (Pt-8AQ) | Not specified in abstract | rsc.org |

Chelation Strategies for Metal Ion Recognition

The 8-aminoquinoline scaffold is a widely utilized molecular platform for constructing ionophoric systems designed for the recognition of specific metal ions, particularly Zn²⁺ and Cu²⁺. researchgate.netresearchgate.net The incorporation of a sulfonamide group into this scaffold is a plausible strategy for creating more elaborate and functional chemosensors. researchgate.netresearchgate.net

Derivatives of 8-aminoquinoline are known to be effective fluorogenic chelators for Zn²⁺ ions. For instance, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a well-known fluorophore used in zinc sensors. It acts as a chelating ligand, typically forming a 2:1 complex with Zn²⁺, denoted as (TSQ)₂Zn. The chelation process can lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

The design of these chemosensors often aims to achieve high selectivity for a particular metal ion. While many quinoline-based derivatives show excellent coordination with various metal cations like Cd²⁺, Hg²⁺, and Al³⁺, many are particularly selective for Zn²⁺. Researchers have also designed and synthesized 8-aminoquinoline derivatives specifically as copper chelators. For example, a derivative designated as TDMQ29 has shown high specificity for copper chelation.

| Target Metal Ion | Chelator Type | Recognition Principle | Key Features | Reference |

| Zn²⁺ | 8-aminoquinoline sulfonamides | Chelation-Enhanced Fluorescence (CHEF) | Selective turn-on fluorescent response | |

| Cu²⁺ | 8-aminoquinoline derivatives | Specific chelation | High affinity and selectivity for Cu(II) | |

| Zn²⁺, Cu²⁺, Cd²⁺ | 8-aminoquinolines | Ion-selective chelation | Potent ionophores |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The position and electronic properties of substituents on the quinoline (B57606) ring and the sulfonamide group are critical in determining the nature and strength of interactions with biological targets. mdpi.com

Research on quinoline derivatives has shown that the placement of substituents significantly impacts their therapeutic potential. For instance, in the context of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group is known to enhance activity. who.int Conversely, introducing substituents at the 7-position of the quinoline ring generally leads to a loss of activity. who.int

In the development of inhibitors for metalloenzymes like botulinum neurotoxin A (BoNT/A), the substitution pattern on the phenyl ring of N-phenyl sulfonamides is crucial. Studies have demonstrated that a 3-chloro substituent is superior for inhibitory activity compared to other functional groups and positions. nih.gov The addition of a 2-amino group to the quinolinol ring can yield inhibitory potency similar to the unsubstituted compound, while 2-alkyl amines drastically reduce inhibition, likely due to steric hindrance or unfavorable electronic interactions. researchgate.net

Furthermore, the electronic nature of substituents plays a key role. In the design of antiprion quinoline derivatives, para-substitution on the phenyl ring of sulfonamides with bulky, electron-donating groups like tert-butyl or methoxy (B1213986) significantly enhances their activity. researchgate.net This suggests that both the electronic and steric properties of substituents are pivotal in modulating the biological effects of these compounds.

The following table summarizes the influence of various substituents on the activity of quinoline derivatives based on available research:

| Compound Series | Substituent/Modification | Effect on Activity | Target/Assay | Reference |

| 8-Aminoquinolines | 6-Methoxy group | Enhanced activity | Antimalarial | who.int |

| 8-Aminoquinolines | 7-Substituents | Loss of activity | Antimalarial | who.int |

| N-phenyl sulfonamides | 3-Chloro on phenyl ring | Superior inhibition | BoNT/A LC | nih.gov |

| Quinolinols | 2-Amino group | Similar potency to unsubstituted | BoNT/A LC | researchgate.net |

| Quinolinols | 2-Alkyl amines | Drastically reduced inhibition | BoNT/A LC | researchgate.net |

| Phenyl sulfonamides | Para-tert-butyl or methoxy | Enhanced activity | Antiprion | researchgate.net |

Stereochemical Effects on Biological Target Engagement

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with a biological target. While specific studies on the stereochemical effects of 5-aminoquinoline-8-sulfonamide are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in drug design.

For instance, quinine (B1679958) and its stereoisomer quinidine (B1679956), both quinoline alkaloids, exhibit different biological activities; quinine is an antimalarial agent, while quinidine has anti-arrhythmic properties. mdpi.com This highlights the importance of stereoisomerism in determining the therapeutic profile of a compound. The specific orientation of functional groups can dictate the ability of a molecule to fit into a binding site and form key interactions.

In a study on quinoline derivatives for antiprion activity, the spatial arrangement of substituents was found to be a key determinant of efficacy. researchgate.net Although not explicitly focused on chiral centers, the relative positioning of different parts of the molecule influences how it docks with its target protein.

Molecular Features Determining Pyruvate (B1213749) Kinase M2 (PKM2) Modulatory Activity

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its modulation is a promising therapeutic strategy. nih.gov Several quinoline-8-sulfonamide (B86410) derivatives have been identified as modulators of PKM2. mdpi.comnih.gov

The molecular features that determine the PKM2 modulatory activity of these compounds include:

The Quinoline-8-sulfonamide Scaffold : This core structure serves as the foundation for interaction with the PKM2 protein.

Substituents on the Sulfonamide : The nature of the group attached to the sulfonamide nitrogen is critical. For example, N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide has been identified as a reference compound in the design of new PKM2 modulators. mdpi.com

Introduction of Additional Moieties : The addition of a 1,2,3-triazole moiety to the quinoline-8-sulfonamide scaffold has been shown to enhance the stabilization of the ligand-protein complex. mdpi.com Similarly, introducing another quinolinyl fragment can significantly impact intracellular pyruvate levels in cancer cells. nih.gov

A study identified compound 9b , a novel sulfonamide derivative, as a potent activator of PKM2. rsc.org In silico studies have shown that this compound interacts with the activator binding site of PKM2. rsc.org Another compound, 9a , a quinoline-8-sulfonamide derivative, was found to reduce intracellular pyruvate levels in A549 lung cancer cells. nih.gov

| Compound | Scaffold | Key Feature | Effect on PKM2 | Reference |

| 9a | Quinoline-8-sulfonamide | Additional quinolinyl fragment | Reduces intracellular pyruvate | nih.gov |

| 9b | Sulfonamide derivative | Not specified | Potent activator | rsc.org |

| 15n | Sulfonamide-based | Not specified | Activator (AC50 of 90 nM) | researchgate.net |

Structural Determinants for 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a target for the treatment of cognitive dysfunction. researchgate.net Several quinoline derivatives have been investigated as 5-HT6 receptor antagonists. The structural features essential for this activity include:

The Quinoline Core : This serves as the basic scaffold for the antagonists.

The Sulfonyl Group : A phenylsulfonyl group at the 3-position of the quinoline ring is a common feature in many active compounds. researchgate.net

Substituents at the 8-Position : A tertiary nitrogen atom, such as a dimethylamine (B145610) or piperazine (B1678402) fragment, at the 8-position of the quinoline ring is favorable for high activity. researchgate.net For example, N,N-dimethyl-3-(phenylsulfonyl) quinoline-8-amine shows high affinity for the 5-HT6 receptor. researchgate.net

Substituents at the 4-Position : A secondary nitrogen (methylamine fragment) or a hydrogen atom at the 4-position contributes to the antagonist activity. researchgate.net

Molecular modeling studies have revealed that the formation of a hydrophobic cavity deep in the binding site of the 5-HT6 receptor is a key structural requirement for ligand binding. nih.gov

Design Strategies for Enhanced Ligand-Receptor Complex Stabilization

Stabilizing the interaction between a ligand and its receptor is a primary goal in drug design. For this compound derivatives, several strategies have been employed to enhance this stabilization:

Introduction of Additional Interaction Sites : The incorporation of a 1,2,3-triazole moiety into the quinoline-8-sulfonamide scaffold was designed to create additional interactions through the lone electron pairs of the nitrogen atoms, leading to greater stabilization of the ligand-PKM2 complex. mdpi.com

Functionalization for Hydrogen Bonding : Docking studies of quinolinol-5-sulfonamides with botulinum neurotoxin A light chain (BoNT/A LC) suggested that functionalizing position 2 or 3 of the quinolinol ring could lead to additional hydrogen bonds with the protein, thereby increasing potency. nih.gov

Molecular Dynamics Simulations : These simulations are used to assess the stability of ligand-protein complexes under physiological conditions. mdpi.com By observing the dynamic behavior of the complex, researchers can identify stable binding modes and key interactions that contribute to affinity. nih.gov For instance, molecular dynamics simulations of a sulfonamide-based PKM2 activator, compound 15n, showed that it stabilizes the PKM2 dimer interface, promoting the formation of the active tetramer. researchgate.net

Physicochemical Descriptors in Drug-Like Compound Identification

Physicochemical descriptors are used to predict the drug-like properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADMET). Key descriptors include:

Lipinski's Rule of Five : This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov

Veber's Rule : This rule states that compounds with ≤10 rotatable bonds and a polar surface area of ≤140 Ų are more likely to have good oral bioavailability. nih.gov

Aqueous Solubility (LogS) : This affects the absorption and distribution of a drug.

Blood-Brain Barrier (BBB) Penetration : This is crucial for drugs targeting the central nervous system.

A study on a promising PKM2 activator, IMID-2, reported favorable physicochemical properties, including a pKa of 11, a LogP of 3.01, and a LogD of 2.96, which support its potential as a lead anticancer candidate. researchgate.net

The following table presents some physicochemical properties of 5-Aminoquinoline (B19350), a related parent compound:

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Monomer and Dimer Analysis of 8-Quinolinesulfonamide

Computational studies on 8-Quinolinesulfonamide have investigated both its monomeric and dimeric forms to understand intermolecular interactions. researchgate.net The analysis of the dimer provides insights into the non-covalent interactions that govern the molecule's behavior in a condensed phase. These interactions are crucial for understanding crystal packing and potential biological interactions. The study of the monomer, on the other hand, reveals the inherent geometric and electronic properties of an isolated molecule. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. researchgate.net

For 8-Quinolinesulfonamide, the HOMO and LUMO energies have been calculated to predict its electron excitation properties. researchgate.net The presence of a 5-amino group in 5-Aminoquinoline-8-sulfonamide would be expected to raise the energy of the HOMO due to the electron-donating effect of the amino group, likely leading to a smaller HOMO-LUMO gap and thus, increased reactivity compared to the unsubstituted 8-Quinolinesulfonamide.

Table 1: Frontier Molecular Orbital Properties of Related Sulfonamide Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene sulfonamide derivative 1 | - | - | 4.65 |

| Thiophene sulfonamide derivative 7 | - | - | 3.44 |

| 2AM24Cl | -5.93 | -2.39 | 3.54 |

| SA2AM | -5.93 | -2.28 | 3.65 |

Data sourced from computational studies on various sulfonamide derivatives, illustrating the range of HOMO-LUMO energy gaps observed in this class of compounds. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP surface visualizes the charge distribution, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (nucleophilic regions, prone to electrophilic attack), while blue areas signify positive potential (electrophilic regions, susceptible to nucleophilic attack).

In studies of 8-Quinolinesulfonamide, MEP analysis has been used to pinpoint these reactive sites. researchgate.net For this compound, the amino group would introduce a region of high electron density, making the aromatic ring more nucleophilic, particularly at the ortho and para positions relative to the amino group. The sulfonamide group, conversely, acts as an electron-withdrawing group, creating positive potential regions around the hydrogen atoms of the sulfonamide moiety.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It helps to understand charge transfer and the stabilization energy arising from these interactions. Key information obtained from NBO analysis includes the interactions between donor (filled) and acceptor (unfilled) orbitals, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

For 8-Quinolinesulfonamide, NBO analysis has been performed to elucidate the charge transfer and stabilization energies resulting from intramolecular interactions. researchgate.net The introduction of a 5-amino group would likely lead to significant charge delocalization from the nitrogen lone pair of the amino group into the quinoline (B57606) ring system, which would be quantifiable through NBO analysis.

Table 2: NBO Analysis of Donor-Acceptor Interactions in a Related Sulfonamide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-S) | Data not available |

| n(O) | σ*(S-N) | Data not available |

| π(C-C) | π*(C-C) | Data not available |

This table illustrates the types of interactions typically identified in NBO analysis. Specific values for this compound are not available in the reviewed literature.

Theoretical Insights into Reaction Mechanisms (e.g., Single Electron Transfer)

Theoretical studies can provide valuable insights into potential reaction mechanisms. For instance, the copper-catalyzed sulfonylation of 8-aminoquinolines has been investigated through experimental and theoretical (DFT) methods, which suggested the involvement of a single-electron-transfer (SET) process. acs.org Such a mechanism involves the transfer of a single electron from one species to another, leading to the formation of radical intermediates. Understanding these pathways is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. ukm.edu.my These methods are fundamental in drug discovery and design.

While specific molecular docking studies for this compound were not found, numerous studies have been conducted on quinoline-sulfonamide derivatives. researchgate.netnih.govmdpi.comacs.org These studies have explored their potential as inhibitors of various enzymes by simulating their interaction with the active site. For example, computational analysis of 8-quinolinesulfonamide derivatives has been performed to assess their antioxidant properties through docking with the peroxiredoxin 5 crystal structure. researchgate.net Similarly, other quinolinesulfonamide derivatives have been docked into the binding sites of cytochrome P450 isoenzymes to suggest a mechanism for their observed biological activities. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Conformational Analysis in Binding Pockets

Conformational analysis investigates the three-dimensional arrangement of a ligand when it is bound within a protein's active site. A fundamental principle in structure-based drug design is that ligands typically bind in low-strain conformations. researchgate.net Computational tools can explore the possible conformations of this compound and its derivatives to understand their flexibility and the energetic cost of adopting a binding pose. researchgate.net

Studies on the interaction of the related 5-amino-8-hydroxyquinoline with BSA showed that ligand binding can induce conformational changes in the protein. nih.gov Techniques like 3D fluorescence spectroscopy revealed a red-shift in the emission wavelength of tryptophan and tyrosine residues upon ligand binding, suggesting that the protein's conformation changes to create a more polar microenvironment around these amino acids. nih.gov This indicates a dynamic interplay between the ligand's conformation and the flexibility of the binding pocket. nih.gov The ability of a ligand to adopt a specific, stable conformation within the binding pocket is essential for its inhibitory activity. frontiersin.org

Computational Evaluation of Complexation Energies with Metal Ions

The 8-aminoquinoline (B160924) scaffold is a well-known chelator of metal ions, and computational methods are employed to evaluate the thermodynamics of these complexation reactions. nih.gov Density Functional Theory (DFT) is a common approach used to optimize the geometry of the metal-ligand complexes and calculate key parameters that describe their stability and reactivity. frontiersin.org

Research has shown that 8-amino quinoline derivatives have a strong binding ability toward various metal ions, with a particular affinity for zinc (Zn²⁺) confirmed by computational data. nih.gov The formation of hybrid quinoline-sulfonamide complexes with divalent metals such as Zn²⁺, Copper (Cu²⁺), Cobalt (Co²⁺), and Cadmium (Cd²⁺) has been documented. researchgate.netmdpi.com

Theoretical calculations provide insight into the electronic properties of these complexes. frontiersin.org Parameters such as ionization potential, electron affinity, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. frontiersin.org A smaller HOMO-LUMO gap generally indicates higher reactivity. frontiersin.org These computational evaluations are essential for understanding the chelating properties and predicting the stability of the metal complexes. frontiersin.orgtandfonline.com

Table 3: Calculated Ground State Criteria for Metal Complexes of a Related Ligand

| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Reference |

| Ligand | 5.89 | 1.87 | 2.01 | 0.24 | frontiersin.org |

| Cu(I) Complex | 5.31 | 2.22 | 1.54 | 0.32 | frontiersin.org |

| Cu(II) Complex | 6.43 | 2.97 | 1.73 | 0.28 | frontiersin.org |

| Pd(II) Complex | 4.34 | 2.96 | 0.69 | 0.72 | frontiersin.org |

Note: Data is from a study on a novel thiophene-based ligand complexed with metals, illustrating the computational parameters evaluated. Lower hardness and higher softness values suggest greater reactivity. frontiersin.org

Rational Design and Virtual Screening Methodologies

Rational design and virtual screening are powerful computational strategies that accelerate the discovery of new drug candidates by minimizing the need for extensive and costly laboratory synthesis and testing. openmedicinalchemistryjournal.comresearchgate.net

Rational Design involves using the knowledge of a biological target's structure and the binding mode of known inhibitors to design new, more potent molecules. nih.gov For example, based on the hypothesis that adding a 1,2,3-triazole moiety to an 8-quinolinesulfonamide scaffold could enhance protein-ligand stabilization, a new series of derivatives was designed. semanticscholar.org Subsequent docking studies confirmed this hypothesis, leading to the synthesis of compounds with confirmed anticancer activity. semanticscholar.org This approach exemplifies how computational predictions can guide chemical modifications to improve biological activity. researchgate.net

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method is used when the 3D structure of the target protein is known. researchgate.net A library of compounds is computationally "docked" into the target's binding site, and a scoring function is used to estimate the binding affinity of each compound. researchgate.netnih.gov This allows researchers to prioritize a smaller, more manageable number of promising compounds for experimental testing. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS can be used. openmedicinalchemistryjournal.com This method relies on a set of known active molecules to create a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. researchgate.net The model is then used to screen databases for other molecules with similar properties that are likely to be active. openmedicinalchemistryjournal.com

These methodologies represent a shift from traditional trial-and-error discovery to a more focused and efficient process, enabling the rapid identification of novel lead compounds based on the this compound scaffold. researchgate.net

Advanced Research Applications and Mechanistic Insights

Biological Target Modulation Studies (Focus on Interaction Mechanisms)

Derivatives of the 5-aminoquinoline-8-sulfonamide scaffold have been investigated for their ability to interact with and modulate various biological targets. These studies provide critical insights into the structure-activity relationships that govern their efficacy and selectivity.

The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key enzyme in glycolysis, playing a crucial role in cancer metabolism. nih.gov It exists in a highly active tetrameric state and a less active dimeric state. frontiersin.org In many cancer cells, PKM2 is predominantly in the dimeric form, which slows the final step of glycolysis and allows for the accumulation of glycolytic intermediates to support cell proliferation. frontiersin.org

Quinolone sulfonamides are recognized as PKM2 activators, promoting the conversion from the dimeric to the tetrameric form. frontiersin.org This activation redirects glucose metabolism away from biosynthetic pathways and towards energy production, potentially inhibiting cancer cell growth. frontiersin.org A series of 8-quinolinesulfonamide derivatives have been designed and synthesized to act as potent PKM2 modulators. nih.govnih.gov In silico studies, including molecular docking and molecular dynamics, have been used to identify promising candidates. nih.gov

One such derivative, identified as compound 9a in a recent study, demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50%. nih.gov This modulation of the metabolic pathway was correlated with a significant anti-proliferative effect, a halt in cell cycle progression, and the induction of apoptosis. nih.govresearchgate.net These findings suggest that targeting PKM2 with quinoline-8-sulfonamide (B86410) derivatives can significantly impact cancer cell metabolism and viability. nih.gov

Table 1: Effects of a Quinoline-8-Sulfonamide Derivative (Compound 9a) on A549 Cancer Cells

| Parameter | Observation | Reference |

|---|---|---|

| Intracellular Pyruvate Level | Reduced by approximately 50% | nih.gov |

| Cell Proliferation | Significantly reduced number of cells | nih.gov |

| Cell Cycle Phase Blockade | Increase in both G2/M and S phase fractions | nih.gov |

| DNA Fragmentation | Approximately 2-fold increase | nih.gov |

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. mdpi.com

This interaction prevents the enzyme from carrying out its physiological function, which has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers where specific CA isoforms are overexpressed. nih.govmdpi.com While direct studies on this compound are specific, the general mechanism for sulfonamides provides a strong basis for its potential as a CAI. The quinoline (B57606) scaffold can be modified to achieve isoform-selective inhibition, which is crucial for designing targeted therapeutics. nih.gov Computational docking studies help elucidate how different sulfonamide derivatives orient within the active sites of various CA isoforms, explaining observed selectivity profiles. nih.gov

Beyond metabolic modulation, quinoline-sulfonamide derivatives have been shown to directly interfere with fundamental cellular processes that lead to cell death. The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. nih.gov

Studies on a specific quinoline-8-sulfonamide derivative (compound 9a) revealed its ability to induce apoptosis in A549 cancer cells, as evidenced by a twofold increase in DNA fragmentation, which is a late-phase hallmark of apoptosis. nih.gov This compound also caused a significant perturbation in the cell cycle, leading to an arrest in the S and G2/M phases. nih.gov Specifically, the fraction of cells in the S phase increased from about 5% to 31%, and the G2/M fraction increased from about 4% to 12%. nih.gov Such disruptions prevent cancer cells from completing the division process, ultimately contributing to the inhibition of tumor growth. Other quinazoline-sulfonamide hybrids have also demonstrated the ability to arrest the cell cycle and induce apoptosis, often through pathways involving the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govwhiterose.ac.uk

The sulfonamide functional group is known for its antimicrobial properties. The primary mechanism of action for sulfonamides in bacteria and protozoa is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase. nih.govdrugbank.com This enzyme is crucial for the synthesis of folic acid, which is an essential nutrient for DNA synthesis and replication in these microorganisms. nih.gov By acting as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect that halts microbial growth and division. nih.govdrugbank.com

The quinoline core, including 8-aminoquinoline (B160924), also possesses inherent antimicrobial and antiprotozoal activity. researchgate.netwikipedia.org Derivatives like primaquine (B1584692) are used as antimalarial drugs. wikipedia.org The combination of the quinoline scaffold with a sulfonamide moiety in a single hybrid molecule can offer a synergistic or broadened spectrum of activity. nih.gov For instance, metal complexes of hybrid quinoline-sulfonamide compounds have shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as potent antifungal activity against Candida albicans. nih.gov Other studies on 8-hydroxyquinoline-5-sulfonamide derivatives indicate they may act by disrupting the fungal cell wall. nih.gov

Botulinum neurotoxin A (BoNT/A) is an extremely potent toxin whose light chain (LC) is a zinc-dependent metalloprotease. nih.govusda.gov This enzyme cleaves proteins essential for neurotransmitter release, causing paralysis. nih.gov The quinoline scaffold has been identified as a promising starting point for developing small-molecule inhibitors of the BoNT/A LC. usda.gov

Research into related quinolinol compounds has shown that they act as competitive inhibitors of the BoNT/A LC. nih.govmontclair.edu This mechanism indicates that the inhibitors bind directly to the enzyme's active site, competing with the natural substrate. nih.govmontclair.edu Molecular docking studies suggest that the quinoline moiety can coordinate with the catalytic zinc ion within the active site's hydrophobic pocket. mdpi.com The 8-sulfonamido group in a compound like this compound could potentially enhance this interaction. Structure-activity relationship studies have shown that the enzyme can tolerate a variety of substitutions on the quinoline ring, allowing for the optimization of inhibitor potency. nih.gov

Supramolecular Chemistry and Sensing Systems

The 8-sulfonamidoquinoline structure is a highly effective chelating group, particularly for zinc ions (Zn²⁺). acs.org This property has made it a cornerstone in the development of fluorescent chemosensors. acs.orgnih.gov These sensors exhibit a "turn-on" fluorescent response upon binding to Zn²⁺, allowing for the detection and imaging of this biologically important metal ion in cellular environments. nih.gov The mechanism involves the inhibition of photoinduced electron transfer (PET) upon chelation, which enhances fluorescence emission. nih.gov

The ability of the 8-aminoquinoline moiety to participate in hydrogen bonding and π–π stacking interactions also makes it a valuable component in supramolecular chemistry. nih.gov These non-covalent interactions can be used to direct the self-assembly of complex, ordered structures in crystal engineering. nih.gov The sulfonamide group adds another site for potential hydrogen bonding. This versatility has led to the use of sulfonamide derivatives as optical chemosensors for various other ions, where binding events lead to a detectable change in color or fluorescence. tandfonline.com By leveraging the well-established zinc-binding properties of the 8-sulfonamidoquinoline core, researchers have created libraries of these fragments to screen for inhibitors against zinc-dependent enzymes, successfully bridging the fields of chemical sensing and drug discovery. acs.orgnih.gov

Development of Fluorescent Chemosensors for Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺)

The 8-aminoquinoline framework is a foundational element in the design of fluorescent chemosensors for detecting divalent metal ions, which are crucial in numerous biological and environmental systems. The mechanism of these sensors often relies on processes like photoinduced electron transfer (PET) or internal charge transfer (ICT), where the fluorescence of the quinoline fluorophore is modulated by the binding of a metal ion.

Derivatives incorporating a sulfonamide group, such as the well-studied 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), are among the most effective fluorophores for zinc (Zn²⁺) detection. nih.gov TSQ acts as a chelating ligand, binding Zn²⁺ in a 2:1 ratio to form a stable complex, which results in a significant enhancement of fluorescence intensity. nih.gov This "turn-on" fluorescence response allows for sensitive and selective detection of Zn²⁺. While many early 8-aminoquinoline-based sensors faced challenges in distinguishing between Zn²⁺ and other competitive cations like cadmium (Cd²⁺) and copper (Cu²⁺), ongoing research focuses on refining the receptor design to improve selectivity. nih.gov

For instance, a novel nanosensor was developed by grafting an 8-aminoquinoline derivative onto silica (B1680970) nanoparticles. This system demonstrated a 2.8-fold increase in fluorescence emission and selective detection of Zn²⁺ with a submicromolar detection limit of 0.1 μM. nih.gov The presence of other common metal ions did not interfere with its sensitivity. nih.gov Similarly, other designs, like the bis-amide tetradentate ligand N,N′-bis(8-quinolyl)malondiamide, have shown fluorescent sensitivity to transition metal ions including Cu²⁺, Co²⁺, and Ni²⁺. rsc.org

Below is a table summarizing the properties of representative 8-aminoquinoline-based fluorescent sensors.

| Sensor Name/Derivative | Target Ion(s) | Key Features | Reference |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Forms a 2:1 (TSQ)₂Zn complex; 4-fold fluorescence enhancement. | nih.gov |

| QTEPA-grafted Silica Nanoparticles | Zn²⁺ | 2.8-fold fluorescence enhancement; 0.1 μM detection limit; high selectivity. | nih.gov |

| N,N′-bis(8-quinolyl)malondiamide | Cu²⁺, Co²⁺, Ni²⁺ | Bis-amide tetradentate ligand structure. | rsc.org |

Engineering of Ionophoric Systems for Selective Recognition

The principle of selective recognition, fundamental to chemosensors, is also central to the engineering of ionophoric systems. An ionophore is a chemical species that reversibly binds ions and transports them across lipid membranes. The 8-aminoquinoline moiety provides a robust and tunable platform for creating such systems.

The design of these systems hinges on creating a specific binding pocket for the target ion. This is achieved by modifying the 8-aminoquinoline core with various receptor units that offer specific coordination geometries and electronic properties. The bidentate chelation provided by the quinoline nitrogen and the nitrogen of the 8-position substituent (e.g., an amine or amide) forms a stable five-membered ring upon coordination with a metal ion. This interaction is key to its function. nih.gov

By incorporating additional binding sites, researchers can create ligands with higher denticity and greater selectivity. For example, attaching dipicolylamine (DPA) to an 8-carboxamidoquinoline core creates a system where the target metal ion (like Zn²⁺) can coordinate with the quinoline nitrogen, the amide group, and the nitrogens from the DPA unit. nih.gov The specific arrangement and nature of these donor atoms dictate the system's affinity and selectivity for different metal ions, allowing for the engineering of ionophores that can selectively recognize and bind specific cations. nih.gov

Applications in Directed Organic Synthesis

Beyond its use in sensing, the 8-aminoquinoline group has revolutionized aspects of organic synthesis, particularly through its role in directing C-H activation reactions. This strategy allows for the functionalization of otherwise unreactive C-H bonds in a highly regioselective manner.

8-Aminoquinoline as a Bidentate Directing Group in C-H Activation

8-Aminoquinoline has emerged as one of the most powerful and versatile bidentate directing groups for the transition-metal-catalyzed functionalization of C(sp²)–H and C(sp³)–H bonds. nih.govsemanticscholar.org When attached to a substrate via an amide bond, the 8-aminoquinoline moiety acts as a built-in ligand. researchgate.net The quinoline nitrogen and the amide nitrogen coordinate to a metal catalyst (commonly palladium, rhodium, copper, or nickel), positioning it in close proximity to a specific C-H bond. researchgate.netnih.gov

This chelation assistance facilitates the cleavage of the targeted C-H bond, a process known as cyclometalation, leading to the formation of a stable five-membered metallacycle intermediate. This intermediate can then react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond precisely at the desired location. researchgate.net This methodology has been successfully applied to a wide range of transformations, including:

Arylation: Introducing aryl groups to C(sp²)–H and C(sp³)–H bonds. researchgate.netnih.gov

Alkylation: Forming new C-C bonds with alkyl halides. nih.gov

Olefination: Creating carbon-carbon double bonds. researchgate.net

Etherification: Forming C-O bonds. nih.gov

A key advantage of the 8-aminoquinoline auxiliary is its broad compatibility with various metals and reaction types. semanticscholar.orgnih.gov Furthermore, while the amide bond formed with the directing group is robust, protocols have been developed for its cleavage, allowing for the release of the functionalized product (e.g., as a carboxylic acid or amide), thus demonstrating its utility as a traceless auxiliary. nih.govsemanticscholar.org

Ligand Auxiliaries in Transition Metal Catalysis

The same coordination properties that make 8-aminoquinoline an effective directing group also make it a valuable ligand auxiliary in a broader range of transition metal-catalyzed reactions. As a ligand, it can bind to a metal center, modify its electronic properties, and influence the stereochemical outcome of a reaction. nih.govmdpi.com

The bidentate nature of 8-aminoquinoline and its derivatives provides a stable coordination environment for the metal catalyst. nih.gov This stability is crucial for maintaining the catalyst's activity and preventing its decomposition. By altering the substituents on the quinoline ring, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic performance for specific reactions. mdpi.com

This approach has been particularly successful in catalysis involving palladium, nickel, copper, and rhodium. nih.govchemrxiv.org For instance, chiral derivatives of 8-aminoquinoline have been employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.com The use of 8-aminoquinoline as a ligand auxiliary has proven effective in various transformations, including cross-coupling reactions and asymmetric transfer hydrogenation, highlighting its versatility in the broader field of transition metal catalysis. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-Aminoquinoline-8-sulfonamide in solution. Both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are employed to unambiguously assign the resonances of all protons and carbons within the molecule.

For the parent 5-aminoquinoline (B19350), characteristic ¹H NMR signals are observed, with the chemical shifts being influenced by the electronic environment of the quinoline (B57606) ring system. chemicalbook.com In derivatives of 8-aminoquinoline (B160924), the amide moiety can influence the chemical shifts of nearby protons due to anisotropic shielding effects. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 9.08 | dd | 4.2, 1.2 |

| H-4 | 8.54 | dd | 8.4, 1.2 |

| H-5, H-7 | 8.28-8.33 | m | |

| H-3, H-6, H-9 | 7.65-7.76 | m | |

| H-10 | 3.85 | dd | 6.0, 2.4 |

| H-12 | 2.66 | t | 2.4 |

Note: Data is illustrative and based on a representative derivative. mdpi.com dd denotes a doublet of doublets, m denotes a multiplet, and t denotes a triplet.

To overcome the limitations of one-dimensional NMR, particularly in complex derivatives, multidimensional NMR techniques are indispensable. Two-dimensional NMR (2D-NMR) experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the spatial proximity of atoms. mdpi.com For instance, in platinum complexes of 8-aminoquinoline, NOESY experiments have been used to confirm the conformation of the complex in solution. unimi.it In triterpenoic acid amides of 8-aminoquinoline, 2D-NOESY has demonstrated through-space interactions between the aromatic system and specific protons on the triterpenoid (B12794562) core. mdpi.com

Quantitative NMR (qNMR) offers a powerful method for monitoring the progress of reactions involving this compound. By integrating the signals of reactants and products against a known internal standard, the concentration of each species can be accurately determined over time. This technique is advantageous due to its non-destructive nature and the ability to provide real-time kinetic data. mdpi.com While spectral overlap can be a challenge in complex mixtures, the selection of appropriate nuclei (e.g., ¹H, ¹³C, ¹⁹F) and the use of multidimensional experiments can help mitigate this issue. mdpi.com

X-ray Crystallography for Crystalline Structure Elucidation

In the crystal structure of quinoline-8-sulfonamide (B86410), the sulfonamide group is involved in both intramolecular and intermolecular hydrogen bonding. researchgate.net The molecules can form dimers through N-H···O hydrogen bonds, and these dimers can be further connected by π-π stacking interactions between the quinoline rings. researchgate.net For metal complexes of sulfonamides derived from 8-aminoquinoline, X-ray diffraction has been used to determine the coordination geometry around the metal ion. For example, nickel(II) complexes have been shown to have an octahedral environment with the sulfonamide acting as a bidentate ligand. giqimo.com Similarly, copper(II) and zinc(II) complexes have been characterized, revealing distorted tetrahedral geometries. researchgate.net

Interactive Data Table: Selected Crystallographic Data for a Quinoline-8-sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| β (°) | |

| Z | 4 |

Note: Specific lattice parameters (a, b, c, β) are dependent on the specific derivative and are not provided in the general source. nih.gov Z represents the number of molecules in the asymmetric unit.

Mass Spectrometry for Molecular Mass and Intermediate Identification

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and its derivatives with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compounds. nih.govnih.gov

Furthermore, MS is increasingly used to identify and characterize reactive intermediates in chemical reactions. rsc.org Techniques like electrospray ionization (ESI)-MS allow for the direct analysis of reaction mixtures, enabling the detection of charged intermediates. nih.gov This is particularly useful in studying reaction mechanisms, such as metal-catalyzed reactions where cationic complexes are often involved. nih.gov In the context of 8-aminoquinoline amides and sulfonamides, a butylated hydroxytoluene-trapped aryl radical cation intermediate has been identified using high-resolution mass spectrometry, providing evidence for a single electron transfer pathway in a photocatalytic carboxylation reaction. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of the molecule. The IR spectrum of a sulfonamide derivative will show characteristic absorption bands for the S-N stretching vibration and the symmetric and asymmetric stretching vibrations of the SO₂ group. nih.gov For instance, the S-N stretching vibration is typically observed around 931 cm⁻¹. nih.gov The N-H stretching vibration of the sulfonamide group is also a key diagnostic peak. mdpi.com

UV-Visible Spectroscopy provides insights into the electronic transitions within the molecule. libretexts.org Quinoline and its derivatives exhibit absorption bands in the UV-Vis region due to π→π* and n→π* transitions. researchgate.net For novel quinoline-sulfonamide derivatives, absorption bands have been observed in the range of 337.83 nm to 341.73 nm, which are attributed to n→π* transitions of the chromophoric systems. nih.gov The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline ring. nih.gov

Interactive Data Table: Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | S-N Stretch | ~931 nih.gov |

| Infrared (IR) | SO₂ Asymmetric Stretch | 1330-1125 nih.gov |

| Infrared (IR) | SO₂ Symmetric Stretch | 1330-1125 nih.gov |

| UV-Visible | n→π* Transition | 337-342 nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study metal complexes of this compound that contain unpaired electrons (i.e., are paramagnetic). illinois.edu This method provides detailed information about the electronic structure of the metal center and its coordination environment. nih.gov

For example, EPR has been used to study copper(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid to understand the complex formation equilibria in solution. nih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum can be used to determine the geometry of the complex and the nature of the metal-ligand bonding. illinois.edu While specific EPR studies on this compound metal complexes were not detailed in the provided search results, the technique is highly applicable to paramagnetic transition metal complexes of this ligand. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-Aminoquinoline-8-sulfonamide, and what are the critical optimization steps?

- The synthesis typically involves sulfonylation of 5-aminoquinoline precursors using sulfonic acid derivatives or sulfonyl chlorides under controlled conditions. Key steps include protecting the amino group to avoid side reactions and optimizing reaction temperature (e.g., 0–5°C for stability) to enhance yield . Purification often involves recrystallization or column chromatography, with characterization via NMR and LC-MS to confirm structural integrity .

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

- 1H/13C NMR confirms the quinoline backbone and sulfonamide substitution, while FT-IR identifies sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₉N₃O₂S: calculated 239.04 g/mol). Melting point analysis (e.g., 160–165°C) provides additional purity verification .

Q. What preliminary biological assays are used to evaluate its antimalarial potential?

- In vitro Plasmodium falciparum assays measure IC₅₀ values against chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains. Microsomal stability tests (human/mouse liver microsomes) assess metabolic half-life (t₁/₂ >60 min indicates stability) . Hemolytic toxicity screening in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes is critical for safety profiling .

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its antimalarial activity compared to other 8-aminoquinoline derivatives?

- The sulfonamide moiety enhances electron-withdrawing effects , potentially improving binding to heme targets in Plasmodium parasites. Comparative studies show that electron-donating groups (e.g., -OCH₃) on the quinoline core improve activity against chloroquine-resistant strains, while sulfonamides may reduce hemolytic risks by altering redox cycling .

Q. What strategies mitigate the hemolytic toxicity of this compound in G6PD-deficient models?

- Dose fractionation and prodrug approaches (e.g., masking the amino group) reduce oxidative stress. Co-administration with antioxidants (e.g., N-acetylcysteine) or G6PD enzyme stabilizers (e.g., AG1) has shown promise in preclinical models. Structural analogs with reduced redox activity (e.g., replacing -NH₂ with -CF₃) are under investigation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with higher therapeutic indices?

- Key SAR findings :

- Computational docking (e.g., AutoDock Vina ) identifies interactions with Plasmodium cytochrome b and bc₁ complex targets .

Q. What experimental designs address contradictions in reported efficacy data across different Plasmodium strains?

- Standardized protocols :

- Use synchronized parasite cultures to minimize lifecycle variability.

- Include positive controls (e.g., chloroquine, primaquine) and account for strain-specific mutations (e.g., pfcrt for CQ resistance).

- Validate results across multiple labs using blinded assays to reduce bias .

Q. How can researchers optimize pharmacokinetic properties while maintaining antimalarial efficacy?

- Lipophilicity optimization (logP ~2–3) balances membrane permeability and solubility. Pro-drug strategies (e.g., esterification of sulfonamide) improve oral bioavailability. Pharmacokinetic modeling (e.g., Phoenix WinNonlin ) predicts Cₘₐₓ and t₁/₂ in murine models to guide dosing regimens .

Methodological Notes

- Avoid abbreviations : Use full chemical names (e.g., "8-hydroxyquinoline-5-sulfonic acid" instead of "8-HQSA") for clarity .

- Data presentation : Report IC₅₀ values in nM with 95% confidence intervals and use scientific notation for small decimals (e.g., 2.5 × 10⁻⁶ M) .

- Ethical considerations : Include G6PD genotyping in preclinical models to comply with WHO guidelines for antimalarial drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.